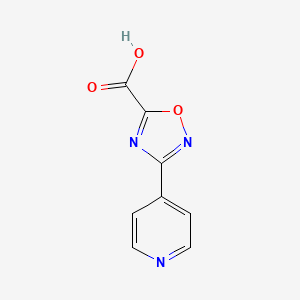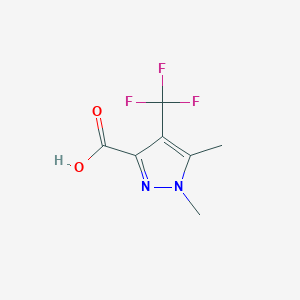
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (DMTP) is an organic compound that is used in a variety of scientific and industrial applications. It is a member of the pyrazole family and is known for its strong acidic properties. DMTP has a wide range of uses in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in various organic synthesis reactions and as a catalyst in pharmaceutical and industrial processes. Additionally, DMTP has been used as a ligand in coordination chemistry and as a chelating agent in biochemistry.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used as a reagent in various organic synthesis reactions, such as the synthesis of 2-aryl-3-trifluoromethyl-1H-pyrazoles and the synthesis of 2-aryl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acids. It is also used as a catalyst in pharmaceutical and industrial processes. Additionally, 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been used as a ligand in coordination chemistry and as a chelating agent in biochemistry.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that the trifluoromethyl group of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is responsible for its strong acidic properties. This group is highly electron-withdrawing and can interact with electron-rich species, such as nucleophiles and Lewis bases. Additionally, the trifluoromethyl group can form hydrogen bonds with other molecules, which can enhance the acidity of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in the concentration of acetylcholine, which can have a variety of effects on the body. Additionally, 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, including water, ethanol, and acetone. Additionally, it is relatively stable under a wide range of conditions and is not easily oxidized. However, 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid also has some limitations. It is highly corrosive and can cause skin and eye irritation if it comes into contact with the body. Additionally, it is flammable and should be handled with care.
Zukünftige Richtungen
The future of 1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is promising. It has potential applications in the fields of pharmaceuticals, biochemistry, and materials science. Additionally, its strong acidic properties could be used to develop new catalysts for organic synthesis reactions. Furthermore, its ability to inhibit AChE could be explored further to develop new treatments for neurological disorders. Finally, its antioxidant properties could be studied further to develop new therapies for various diseases.
Eigenschaften
IUPAC Name |
1,5-dimethyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(7(8,9)10)5(6(13)14)11-12(3)2/h1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPFFZPJSZEQCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



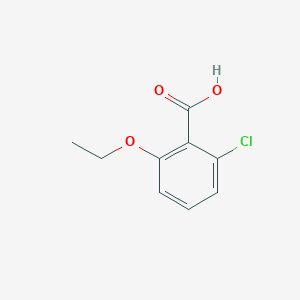
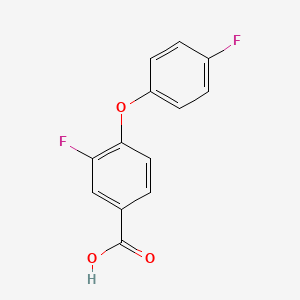
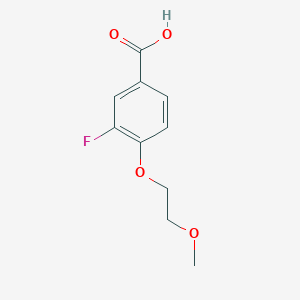
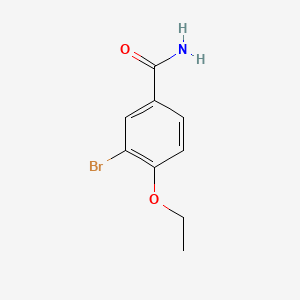
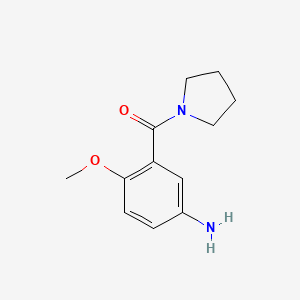
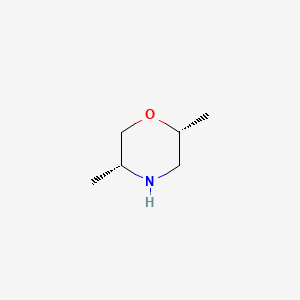
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
amine](/img/structure/B1385944.png)
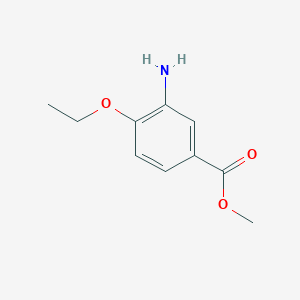
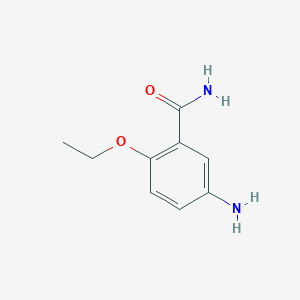
![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)
![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)
